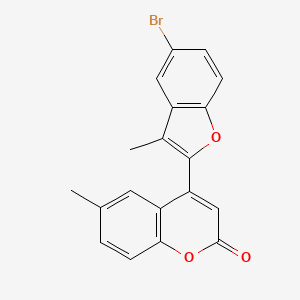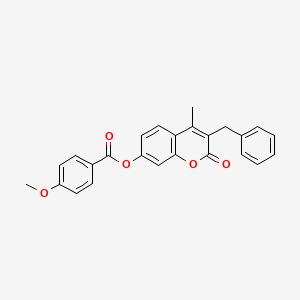![molecular formula C22H28O4 B11153238 3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B11153238.png)
3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its unique structure, which includes a hexyl group, a methyl group, and an oxocyclohexyl group attached to a chromenone core The chromenone core is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions. This reaction forms the bicyclic chromenone structure.
Introduction of the Hexyl and Methyl Groups: The hexyl and methyl groups can be introduced through alkylation reactions. For example, the chromenone core can be treated with hexyl bromide and methyl iodide in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Oxocyclohexyl Group: The oxocyclohexyl group can be introduced through an etherification reaction. The chromenone core with the hexyl and methyl groups can be reacted with 2-oxocyclohexyl chloride in the presence of a base such as triethylamine or pyridine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial techniques include:
Batch Reactors: Used for small to medium-scale production, where the reactions are carried out in a controlled environment.
Continuous Flow Reactors: Used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反応の分析
Types of Reactions
3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenone derivatives.
科学的研究の応用
3-ヘキシル-4-メチル-7-[(2-オキソシクロヘキシル)オキシ]-2H-クロメン-2-オンは、以下を含むさまざまな科学研究における応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。また、配位化学における配位子としても役立ちます。
生物学: 抗菌性、抗炎症性、抗酸化性など、潜在的な生物活性を研究しています。
医学: 抗がん剤や抗ウイルス剤など、潜在的な治療的応用について調査しています。
産業: 独自の構造特性により、ポリマーや染料などの新素材の開発に使用されています。
作用機序
3-ヘキシル-4-メチル-7-[(2-オキソシクロヘキシル)オキシ]-2H-クロメン-2-オンの作用機序は、その特定の用途によって異なります。生物系では、化合物は、酵素、受容体、DNAなど、さまざまな分子標的に作用する可能性があります。オキソシクロヘキシル基は、化合物の細胞膜への浸透能力を高める可能性があります。一方、クロメンオンコアは、特定のタンパク質または核酸と相互作用する可能性があります。関与する正確な経路は、研究されている特定の生物活性によって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
3-ベンジル-4-メチル-7-[(2-オキソシクロヘキシル)オキシ]-2H-クロメン-2-オン: ヘキシル基の代わりにベンジル基を持つ同様の構造。
4-メチル-3-[(2-オキソシクロヘキシル)オキシ]-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-6-オン: テトラヒドロベンゾ[c]クロメンコアを持つ同様の構造。
3-[(4-メトキシベンジル)オキシ]-7,8,9,10-テトラヒドロ-6H-ベンゾ[c]クロメン-6-オン: メトキシベンジル基とテトラヒドロベンゾ[c]クロメンコアを持つ同様の構造。
独自性
3-ヘキシル-4-メチル-7-[(2-オキソシクロヘキシル)オキシ]-2H-クロメン-2-オンは、官能基の特定の組み合わせとクロメンオンコアにより独自です。ヘキシル基の存在により疎水性特性が得られ、オキソシクロヘキシル基により反応性と潜在的な生物活性が向上します。これらの機能の組み合わせにより、さまざまな科学研究における用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one: Similar structure but with a benzyl group instead of a hexyl group.
4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but with a tetrahydrobenzo[c]chromen core.
3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but with a methoxybenzyl group and a tetrahydrobenzo[c]chromen core.
Uniqueness
3-hexyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is unique due to its specific combination of functional groups and its chromenone core. The presence of the hexyl group provides hydrophobic properties, while the oxocyclohexyl group enhances its reactivity and potential biological activity. This combination of features makes it a versatile compound for various scientific research applications.
特性
分子式 |
C22H28O4 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
3-hexyl-4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one |
InChI |
InChI=1S/C22H28O4/c1-3-4-5-6-9-18-15(2)17-13-12-16(14-21(17)26-22(18)24)25-20-11-8-7-10-19(20)23/h12-14,20H,3-11H2,1-2H3 |
InChIキー |
GPCDHNDSJDQEHH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC3CCCCC3=O)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11153156.png)

![8-chloro-7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11153172.png)

![3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one](/img/structure/B11153180.png)
![6-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid](/img/structure/B11153181.png)

![4-methyl-3-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11153199.png)
![6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11153204.png)
![4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11153205.png)
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11153220.png)

![2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone](/img/structure/B11153224.png)
![4-methyl-2-(4-methylphenyl)-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B11153229.png)
